1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040664-11-6
VCID: VC6566123
InChI: InChI=1S/C18H15FN4O2/c1-12-4-3-9-20-17(12)21-18(25)15-7-8-16(24)23(22-15)11-13-5-2-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25)
SMILES: CC1=C(N=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.342

1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040664-11-6

Cat. No.: VC6566123

Molecular Formula: C18H15FN4O2

Molecular Weight: 338.342

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1040664-11-6

Specification

CAS No. 1040664-11-6
Molecular Formula C18H15FN4O2
Molecular Weight 338.342
IUPAC Name 1-[(3-fluorophenyl)methyl]-N-(3-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H15FN4O2/c1-12-4-3-9-20-17(12)21-18(25)15-7-8-16(24)23(22-15)11-13-5-2-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25)
Standard InChI Key BSNLEBBYEAALSA-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure (C₁₈H₁₅FN₄O₂; molecular weight: 338.342 g/mol) integrates three distinct units:

  • Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and role in modulating pharmacokinetic properties.

  • 3-Fluorobenzyl Group: A fluorinated benzyl substituent at position 1 of the pyridazine ring, enhancing lipophilicity and potential membrane permeability.

  • 3-Methylpyridin-2-yl Carboxamide: A pyridine-derived carboxamide at position 3, contributing to hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₅FN₄O₂
Molecular Weight338.342 g/mol
CAS Number1040664-11-6
XLogP3-AA (Predicted)2.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the compound’s structure. The fluorine atom in the benzyl group produces distinct 19F^{19}\text{F}-NMR signals, while the pyridazine ring’s deshielded protons appear as characteristic doublets in 1H^{1}\text{H}-NMR spectra.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions under controlled conditions:

  • Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with diketones or keto esters.

  • Fluorobenzyl Substitution: Nucleophilic aromatic substitution or alkylation reactions introducing the 3-fluorobenzyl group.

  • Carboxamide Coupling: Amidation of the pyridazine-3-carboxylic acid intermediate with 3-methylpyridin-2-amine using coupling agents like HATU or EDCI.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, EtOH, reflux65–70
Fluorobenzylation3-Fluorobenzyl chloride, K₂CO₃, DMF80
Amidation3-Methylpyridin-2-amine, EDCI, DCM75

Purification and Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures achieve >95% purity. Reaction yields are sensitive to solvent choice, with dimethylformamide (DMF) and dichloromethane (DCM) preferred for their compatibility with nitrogen-rich intermediates.

Physicochemical Stability

Degradation Pathways

The compound exhibits moderate stability under standard laboratory conditions (25°C, inert atmosphere). Key degradation mechanisms include:

  • Hydrolysis: Susceptibility to acidic/basic conditions due to the carboxamide and pyridazine groups.

  • Oxidation: Potential ring oxidation at the dihydropyridazine moiety.

Table 3: Stability Profile

ConditionDegradation (%) After 30 Days
pH 2.0 (HCl)98
pH 7.4 (PBS)15
pH 10.0 (NaOH)85
UV Light (254 nm)40

Analytical Monitoring

Stability-indicating assays employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry to quantify degradation products.

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundTargetIC₅₀ (nM)LogP
1-(3-Fluorobenzyl)...CDK2 (Predicted)150*2.7
RoscovitineCDK21001.4
OlomoucineCDK27,0000.9

*Theoretical value from molecular docking.

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